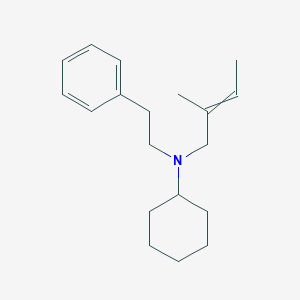
N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine is an organic compound that belongs to the class of amines This compound features a cyclohexane ring substituted with a phenylethyl group and a 2-methylbut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanamine with 2-methylbut-2-en-1-yl bromide and 2-phenylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclohexanamine
- N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cyclopentanamine
- N-(2-Methylbut-2-en-1-yl)-N-(2-phenylethyl)cycloheptanamine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61907-93-5 |
|---|---|
Molecular Formula |
C19H29N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(2-methylbut-2-enyl)-N-(2-phenylethyl)cyclohexanamine |
InChI |
InChI=1S/C19H29N/c1-3-17(2)16-20(19-12-8-5-9-13-19)15-14-18-10-6-4-7-11-18/h3-4,6-7,10-11,19H,5,8-9,12-16H2,1-2H3 |
InChI Key |
LPEXEQQGMRFOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CN(CCC1=CC=CC=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















